molecular formula C11H13BrO3 B8762781 Ethyl 2-(bromomethyl)-5-methoxybenzoate

Ethyl 2-(bromomethyl)-5-methoxybenzoate

Cat. No.: B8762781
M. Wt: 273.12 g/mol
InChI Key: SKKOUCNPUPWQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(bromomethyl)-5-methoxybenzoate is a brominated aromatic ester featuring a bromomethyl (-CH2Br) substituent at the 2-position and a methoxy (-OCH3) group at the 5-position of the benzoate backbone.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-5-methoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3,7H2,1-2H3

InChI Key

SKKOUCNPUPWQSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and reactivities of Ethyl 2-(bromomethyl)-5-methoxybenzoate with analogous compounds derived from the evidence:

Compound Name Substituents (Position) Ester Group Synthesis Method (Yield) Reactivity Notes
This compound BrCH2- (2), OCH3 (5) Ethyl Not explicitly described Bromomethyl enables alkylation reactions
Methyl 2-bromo-5-methoxybenzoate Br- (2), OCH3 (5) Methyl H2SO4 in methanol, 83% yield Bromo substituent less reactive than BrCH2
Ethyl 5-bromo-2-methoxybenzoate Br- (5), OCH3 (2) Ethyl Not described Positional isomer alters electronic effects
Ethyl 2-amino-3-bromo-5-methylbenzoate NH2- (2), Br- (3), CH3- (5) Ethyl Not explicitly described Amino group enables nucleophilic reactions
Benzyl (E)-3-(2-bromo-5-methyl)propanoate Br- (2), CH3- (5), propanoate Benzyl Condensation with 2-bromo-5-methoxybenzaldehyde Bromo in aldehyde for condensation
Key Observations:

Substituent Position and Reactivity :

  • The bromomethyl group (-CH2Br) in the target compound is more reactive in nucleophilic substitutions (e.g., SN2) compared to simple bromo (-Br) substituents in analogs like Methyl 2-bromo-5-methoxybenzoate .
  • Ethyl 5-bromo-2-methoxybenzoate demonstrates how positional isomerism (Br at 5 vs. 2) alters electronic effects: bromine at the 5-position may deactivate the ring less than at the 2-position.

Ester Group Influence :

  • Ethyl esters (e.g., target compound, Ethyl 5-bromo-2-methoxybenzoate) generally exhibit higher lipophilicity than methyl esters (e.g., ), enhancing membrane permeability in pharmaceutical contexts.
  • Benzyl esters (e.g., ) introduce bulkier groups, which may hinder steric access in reactions compared to ethyl or methyl esters.

Functional Group Diversity: The amino group in Ethyl 2-amino-3-bromo-5-methylbenzoate provides a site for further functionalization (e.g., amidation), contrasting with the bromomethyl group’s role in alkylation.

Pharmacological and Industrial Relevance

  • Ethyl Esters : Ethyl groups improve bioavailability in drug design, as seen in analogs like Ethyl 5-bromo-2-methoxybenzoate .
  • Benzyl Esters : Used in prodrug formulations (e.g., ) due to their stability under acidic conditions.

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